molecular formula C17H23NO3 B1213440 6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-

6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-

Cat. No.: B1213440
M. Wt: 289.4 g/mol
InChI Key: DAHIQPJTGIHDGO-UHFFFAOYSA-N
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Description

6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- is a complex organic compound known for its unique chemical structure and properties This compound is also referred to as mesembrine, a well-known alkaloid found in certain plant species

Preparation Methods

The synthesis of 6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- involves several steps. One common method is the Michael addition of 3,4-dimethoxyphenylacetonitrile to methyl acrylate using aqueous sodium hydroxide under phase-transfer catalysis conditions. This reaction yields a double Michael adduct, which can be further processed to obtain the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and cognitive enhancement.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The compound’s effects are mediated through binding to these receptors, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)- can be compared with other similar compounds, such as:

    Mesembrine: Another alkaloid with similar chemical structure and properties.

    Mesembrenone: A related compound with slight structural differences but similar biological activities.

    Indole Alkaloids: A broader class of compounds with varying structures and functions but sharing the indole core.

Properties

IUPAC Name

3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIQPJTGIHDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-
Reactant of Route 2
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-
Reactant of Route 3
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-
Reactant of Route 4
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-
Reactant of Route 5
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-
Reactant of Route 6
6H-Indol-6-one, 3a-(3,4-dimethoxyphenyl)octahydro-1-methyl-,(3aR-cis)-

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